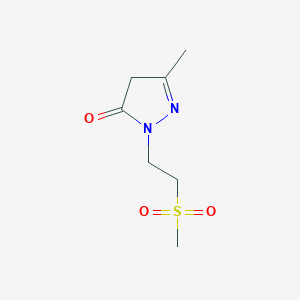
9,9-Dimethyl-1,5-diazecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-1,5-diazecan-2-one, also known by its chemical formula C10H20N2O, is a heterocyclic organic compound. It belongs to the class of diazecanes, which are seven-membered ring structures containing two nitrogen atoms. The compound’s systematic name reflects its structure: it consists of a diazecane ring with two methyl groups (CH3) attached at the 9th position.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 9,9-Dimethyl-1,5-diazecan-2-one. One common method involves the cyclization of a suitable precursor, such as a diamine or a diol, under specific reaction conditions. For example, the reaction of 1,5-diaminopentane with acetic anhydride can yield the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
9,9-Dimethyl-1,5-diazecan-2-one can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of amine oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation) and reducing agents (for reduction) are commonly employed.
Major Products: The major products depend on the specific reaction conditions and the substituents present.
Scientific Research Applications
9,9-Dimethyl-1,5-diazecan-2-one finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research explores its pharmacological effects and potential therapeutic applications.
Industry: May serve as a precursor in the production of specialty chemicals.
Mechanism of Action
The precise mechanism of action for 9,9-Dimethyl-1,5-diazecan-2-one depends on its specific interactions with biological targets. It could modulate enzymatic activity, receptor binding, or cellular signaling pathways. Further studies are needed to elucidate its detailed mechanisms.
Comparison with Similar Compounds
While 9,9-Dimethyl-1,5-diazecan-2-one is unique due to its diazecane ring and methyl substituents, similar compounds include other diazecanes and related heterocycles.
Remember that this compound’s properties and applications continue to be explored, and ongoing research contributes to our understanding
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
9,9-dimethyl-1,5-diazecan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2)5-3-6-11-7-4-9(13)12-8-10/h11H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
DRQDIYHQCIRASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNCCC(=O)NC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)
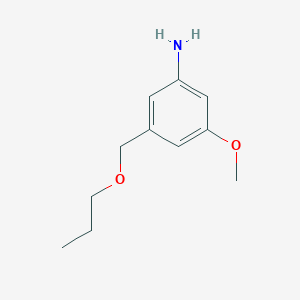
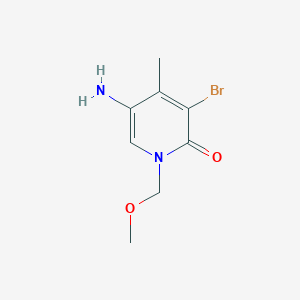
![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
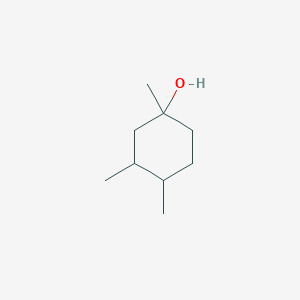

![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
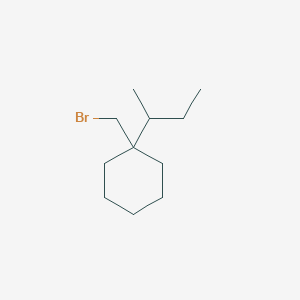
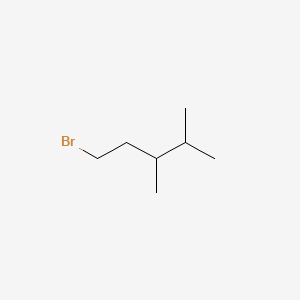
![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
